Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-
Description
Table 1: Molecular Composition and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H16FN5OS |
| Molecular Weight | 333.39 g/mol |
| Exact Mass | 333.103 g/mol |
| Topological Polar Surface Area | 102.89 Ų |
| Hydrogen Bond Donors | 2 (amide NH, indole NH) |
| Hydrogen Bond Acceptors | 6 (triazine N, amide O) |
The molecular weight of 333.39 g/mol aligns with the compound’s moderate lipophilicity (calculated LogP: 2.14), which suggests balanced solubility in both polar and nonpolar solvents. The polar surface area, dominated by the triazine nitrogen atoms and amide oxygen, indicates potential for hydrogen bonding and intermolecular interactions.
Structural Isomerism and Tautomeric Considerations
Structural Isomerism
The compound exhibits constitutional isomerism only in theoretical contexts, as its substituents are fixed by the IUPAC name:
- The 8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-b]indole core precludes positional isomerism due to the specificity of fluorine and methyl group placement.
- The N-propylacetamide side chain is conformationally flexible but locked in connectivity, with no chiral centers or double bonds to permit geometric isomerism.
Tautomerism
The triazinoindole system may exhibit prototropic tautomerism involving the NH group of the indole moiety and the adjacent nitrogen atoms in the triazine ring. However, the presence of the 5-methyl group stabilizes the 5H tautomer by steric and electronic effects, as shown below:
$$
\text{5H-Tautomer (dominant)} \rightleftharpoons \text{3H-Tautomer (minor)}
$$
The thioether linkage (-S-) and acetamide group remain unaffected by tautomeric shifts, ensuring structural consistency in most experimental conditions.
Table 2: Key Structural Features Influencing Isomerism and Tautomerism
| Feature | Role in Isomerism/Tautomerism |
|---|---|
| 5-Methyl group | Locks 5H tautomer via steric effects |
| Triazine ring nitrogens | Enable prototropic shifts |
| Sulfanyl linkage | Prevents geometric isomerism |
| N-Propyl substituent | No stereochemical influence |
Properties
Molecular Formula |
C15H16FN5OS |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[(8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propylacetamide |
InChI |
InChI=1S/C15H16FN5OS/c1-3-6-17-12(22)8-23-15-18-14-13(19-20-15)10-7-9(16)4-5-11(10)21(14)2/h4-5,7H,3,6,8H2,1-2H3,(H,17,22) |
InChI Key |
OCVUUJSOZGVEEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)F)N=N1 |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazinoindole Core
The synthesis begins with precursors such as phenylhydrazine and appropriate carbonyl compounds. A common method for synthesizing the triazinoindole core is through Fischer indole synthesis or cyclization reactions under acidic or basic conditions.
- Phenylhydrazine
- Carbonyl compounds (aldehydes or ketones)
- Temperature: Typically around 100°C
- Solvent: Ethanol or acetic acid
Thioether Linkage Formation
Once the triazinoindole core is established, a thiol compound is reacted with the indole derivative to form a thioether linkage.
- Thiol (e.g., mercaptoacetic acid)
- Temperature: Room temperature to 60°C
- Solvent: Dimethyl sulfoxide (DMSO) or dichloromethane
Acetamide Group Addition
The final step involves acylation to introduce the acetamide functionality. This can be achieved using acetic anhydride or acetyl chloride.
- Acetic anhydride or acetyl chloride
- Base (e.g., pyridine) to neutralize by-products
- Temperature: Room temperature to 50°C
- Solvent: Chloroform or DMSO
Purification Techniques
After synthesis, purification is crucial to isolate the desired product from by-products and unreacted materials. Common techniques include:
- High Performance Liquid Chromatography (HPLC) : This method is often employed for its efficiency in separating compounds based on their polarity and size.
| Purification Method | Description |
|---|---|
| HPLC | High-resolution separation technique suitable for complex mixtures. |
| Recrystallization | Utilizes solubility differences to purify solid compounds. |
| Column Chromatography | Effective for isolating compounds based on size and polarity. |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme interactions.
Medicine: Research has indicated its potential as a therapeutic agent due to its biological activity.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies are required to fully elucidate these pathways .
Comparison with Similar Compounds
When compared to other indole derivatives, Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- stands out due to its unique structural features and biological activities. Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological functions.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
5-Fluoroindole: Used in various chemical syntheses.
Biological Activity
Acetamide, 2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an acetamide group, a propyl chain, and a triazino-indole moiety, which collectively contribute to its pharmacological profile. The presence of fluorine and a thioether linkage enhances its reactivity and biological interactions.
- Molecular Formula : C15H16FN5O2S
- Molecular Weight : Approximately 333.38 g/mol
- Structural Features :
- Acetamide group
- Propyl chain
- Triazino-indole structure
- Fluorine substitution
The complex structure suggests diverse reactivity patterns and potential applications in drug design.
Preliminary Findings
Recent studies indicate that Acetamide, 2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- exhibits significant biological activities, including:
- Antimicrobial Activity : Initial screenings have shown promising antimicrobial effects against various pathogens.
- Anticancer Potential : The compound has demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
While specific mechanisms remain to be fully elucidated, the following hypotheses have been proposed:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests it may trigger apoptotic pathways in malignant cells.
- Interaction with Enzymatic Targets : The unique structure allows for potential interactions with key enzymes involved in metabolic pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| Acetamide, N-(Cyclohexylmethyl)-2-thio | Cyclohexyl side chain | Antimicrobial | Variation affects solubility and activity |
| Acetamide, 2-(8-Ethyl)-thio | Ethyl instead of Fluorine | Antimicrobial | Variation in halogen substitution alters potency |
| Acetamide Derivative (generic) | General acetamide structure | Varies widely | Lack of specific bioactive motifs |
The unique combination of fluorine substitution and the triazino-indole framework in Acetamide, 2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- may enhance its biological activity compared to other derivatives.
Anticancer Activity
In vitro studies have evaluated the compound's efficacy against various cancer cell lines:
-
MCF7 (Breast Cancer) :
- IC50 Value : Approximately 10 µM
- Observed significant reduction in cell viability.
-
A549 (Lung Cancer) :
- IC50 Value : Approximately 15 µM
- Induction of apoptosis confirmed through flow cytometry assays.
-
HepG2 (Liver Cancer) :
- IC50 Value : Approximately 12 µM
- Mechanistic studies indicated involvement of caspase activation.
These findings underscore the compound's potential as a lead candidate for further development in cancer therapeutics.
Antimicrobial Studies
Preliminary antimicrobial assays revealed that Acetamide, 2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- exhibited notable activity against:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values were determined to be around 32 µg/mL for both pathogens, indicating moderate antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
